molecular formula C16H17NO B2457836 N-(2,3-dimethylphenyl)-3-methylbenzamide CAS No. 292870-37-2

N-(2,3-dimethylphenyl)-3-methylbenzamide

Cat. No.: B2457836
CAS No.: 292870-37-2
M. Wt: 239.318
InChI Key: MTCYJXIELVPXBW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2,3-dimethylphenyl group

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-6-4-8-14(10-11)16(18)17-15-9-5-7-12(2)13(15)3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCYJXIELVPXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amide group are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: A related compound with similar structural features but different functional groups.

    N-(2,3-dimethylphenyl)-β-alanine: Another compound with a 2,3-dimethylphenyl group but different core structure.

Uniqueness

N-(2,3-dimethylphenyl)-3-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-(2,3-dimethylphenyl)-3-methylbenzamide is an organic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C_{15}H_{17}N
  • Molecular Weight : 227.31 g/mol

The compound features a benzamide core with a 2,3-dimethylphenyl substituent and a methyl group on the benzene ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.

Case Study: MCF-7 Cell Line

A detailed examination of the effects on the MCF-7 cell line revealed:

  • Cell Viability Assay : Treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound induces apoptosis in these cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For example:

  • Inhibition of Kinases : The compound may act as an inhibitor of key kinases involved in signaling pathways that promote cancer cell growth.
  • Modulation of Apoptotic Pathways : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, it could shift the balance towards apoptosis in cancer cells.

Research Findings and Applications

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis of Analogues : Researchers have synthesized various analogues to explore structure-activity relationships (SAR) that could lead to more potent compounds.
  • Pharmacological Screening : These analogues have been screened for their biological activities against different cancer cell lines and microbial strains.

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